2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide 2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide
Brand Name: Vulcanchem
CAS No.: 1353966-38-7
VCID: VC8233267
InChI: InChI=1S/C12H21ClN2O/c1-15(9-6-7-9)11-5-3-2-4-10(11)14-12(16)8-13/h9-11H,2-8H2,1H3,(H,14,16)
SMILES: CN(C1CC1)C2CCCCC2NC(=O)CCl
Molecular Formula: C12H21ClN2O
Molecular Weight: 244.76 g/mol

2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide

CAS No.: 1353966-38-7

Cat. No.: VC8233267

Molecular Formula: C12H21ClN2O

Molecular Weight: 244.76 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide - 1353966-38-7

Specification

CAS No. 1353966-38-7
Molecular Formula C12H21ClN2O
Molecular Weight 244.76 g/mol
IUPAC Name 2-chloro-N-[2-[cyclopropyl(methyl)amino]cyclohexyl]acetamide
Standard InChI InChI=1S/C12H21ClN2O/c1-15(9-6-7-9)11-5-3-2-4-10(11)14-12(16)8-13/h9-11H,2-8H2,1H3,(H,14,16)
Standard InChI Key AMOBYPIAMRDTSV-UHFFFAOYSA-N
SMILES CN(C1CC1)C2CCCCC2NC(=O)CCl
Canonical SMILES CN(C1CC1)C2CCCCC2NC(=O)CCl

Introduction

Structural Characteristics

Molecular Properties

The compound’s structure is defined by three key components:

  • Cyclohexyl ring: Provides steric bulk and hydrophobicity.

  • Cyclopropylmethylamino group: Introduces a strained cyclopropane ring linked to a methylamino moiety, enhancing potential bioactivity.

  • Chloro-acetamide group: Contributes reactivity and possible hydrogen-bonding interactions.

PropertyValue
Molecular FormulaC₁₂H₂₁ClN₂O
Molecular Weight244.76 g/mol
CAS Number1353966-38-7
SMILESCN(C1CC1)C2CCCCC2NC(=O)CCl
InChIInChI=1S/C12H21ClN2O/c1-15(9-6-7-9)11-5-3-2-4-10(11)14-12(16)8-13/h9-11H,2-8H2,1H3,(H,14,16)
LogPEstimated 1.24 (based on structural analogs)

Stereochemical Features

The cyclohexyl ring adopts a chair conformation, with the substituents positioned in equatorial or axial orientations depending on steric and electronic factors. The cyclopropyl group introduces ring strain, potentially influencing reactivity and binding affinity .

Synthesis and Preparation

General Synthetic Approach

The synthesis of 2-chloro-N-[2-(cyclopropyl-methyl-amino)-cyclohexyl]-acetamide involves multi-step reactions, as inferred from methodologies for analogous chloroacetamide derivatives :

  • Cyclohexylamine Preparation:

    • Nitration or alkylation of cyclohexane to introduce the amino group.

  • Cyclopropylmethylamino Group Introduction:

    • Reaction of the cyclohexylamine with cyclopropylmethylamine under reductive amination or alkylation conditions.

  • Chloroacetamide Formation:

    • Treatment with chloroacetyl chloride (ClCH₂COCl) in the presence of a base (e.g., triethylamine) to form the acetamide linkage .

Key Reaction Steps

StepReagents/ConditionsOutcome
1Cyclohexane → Nitration → Reduction → Amination2-Aminocyclohexane intermediate
2Cyclopropylmethylamine, Reductive amination2-(Cyclopropylmethylamino)cyclohexylamine
3Chloroacetyl chloride, Et₃N, RTFinal chloroacetamide product

Note: Exact protocols are proprietary or require specialized expertise.

HazardPrecautions
Skin/IrritationWear gloves and protective clothing .
Eye ProtectionUse goggles or face shields.
Respiratory ExposureAvoid inhalation; use NIOSH/MSHA-approved respirators.
StorageStore in a cool, dry place away from incompatible materials .

No specific toxicity data are available, but standard organic chemical safety protocols apply.

Research Findings and Data

Structural Analogues

Comparison with related compounds highlights the importance of substituent placement:

CompoundKey FeaturesApplications
2-Chloro-N-cyclohexylacetamide Simple cyclohexyl acetamideHerbicides, fungicides
2-Chloro-N-(2-methylcyclohexyl)acetamide Methyl-substituted cyclohexyl ringBuilding block for APIs
2-Chloro-N-(cyclohexylmethyl)acetamide Cyclohexylmethyl acetamideIntermediates in drug synthesis

Spectral Data (Inferred from Analogues)

TechniqueKey Peaks
IR~1650 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (N-H bend), ~750 cm⁻¹ (C-Cl stretch)
GC-MSMolecular ion peak at m/z 244, fragmentation patterns consistent with acetamide derivatives

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